7-(trifluoromethyl)-1H-indole-2-carboxylic Acid
Overview
Description
7-(trifluoromethyl)-1H-indole-2-carboxylic Acid is an organic compound that belongs to the indole family, characterized by the presence of a trifluoromethyl group at the 7th position and a carboxylic acid group at the 2nd position of the indole ring
Mechanism of Action
Target of Action
It’s known that many trifluoromethyl-containing compounds are used in various drugs . These compounds often target specific enzymes or receptors in the body, altering their function to achieve a therapeutic effect .
Mode of Action
It’s known that trifluoromethyl groups in other compounds can suppress certain biological activities . For instance, they can inhibit feeding and movement in aphids . The trifluoromethyl group’s presence often enhances the metabolic stability, lipophilicity, and potency of drugs .
Biochemical Pathways
It’s known that the trifluoromethyl group can affect various biochemical pathways when incorporated into different drugs . For example, it can lead to the accumulation of certain metabolites .
Pharmacokinetics
It’s known that the presence of a trifluoromethyl group can enhance certain properties of drugs such as lipophilicity, metabolic stability, and potency , which could impact the bioavailability of the compound.
Result of Action
It’s known that trifluoromethyl-containing compounds can have various effects at the molecular and cellular level depending on their specific targets .
Action Environment
It’s known that trifluoromethyl-containing compounds are generally stable and resistant to degradation in the environment . This stability could potentially influence the compound’s action and efficacy.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 7-(trifluoromethyl)-1H-indole-2-carboxylic Acid typically involves the introduction of the trifluoromethyl group and the carboxylic acid group onto the indole ring. One common method is the radical trifluoromethylation of indole derivatives, followed by carboxylation. This process often employs reagents such as trifluoromethyl iodide and transition metal catalysts under controlled conditions .
Industrial Production Methods: Industrial production of this compound may involve continuous flow strategies to enhance yield and efficiency. These methods utilize advanced techniques such as flow reactors to facilitate the trifluoromethylation and carboxylation reactions, ensuring consistent product quality and scalability .
Chemical Reactions Analysis
Types of Reactions: 7-(trifluoromethyl)-1H-indole-2-carboxylic Acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or other reduced forms.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the indole ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under various conditions
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce alcohols or amines.
Scientific Research Applications
7-(trifluoromethyl)-1H-indole-2-carboxylic Acid has diverse applications in scientific research:
Chemistry: It serves as a building block for synthesizing complex organic molecules and studying reaction mechanisms.
Biology: The compound is used in the development of bioactive molecules and probes for biological studies.
Medicine: It is investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: The compound finds applications in the production of advanced materials and agrochemicals
Comparison with Similar Compounds
7-(trifluoromethyl)-1H-indole: Lacks the carboxylic acid group, affecting its reactivity and applications.
2-carboxy-1H-indole: Does not have the trifluoromethyl group, resulting in different chemical properties and biological activities.
7-(trifluoromethyl)-1H-indole-3-carboxylic Acid: Similar structure but with the carboxylic acid group at the 3rd position, leading to distinct reactivity and applications.
Uniqueness: 7-(trifluoromethyl)-1H-indole-2-carboxylic Acid is unique due to the combined presence of the trifluoromethyl and carboxylic acid groups, which confer specific chemical properties and potential for diverse applications in various fields .
Properties
IUPAC Name |
7-(trifluoromethyl)-1H-indole-2-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6F3NO2/c11-10(12,13)6-3-1-2-5-4-7(9(15)16)14-8(5)6/h1-4,14H,(H,15,16) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PISPPXUYIZNQMU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C1)C(F)(F)F)NC(=C2)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6F3NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50405627 | |
Record name | 7-(trifluoromethyl)-1H-indole-2-carboxylic Acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50405627 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
229.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
883541-39-7, 172216-98-7 | |
Record name | 7-(trifluoromethyl)-1H-indole-2-carboxylic Acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50405627 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 7-(trifluoromethyl)-1H-indole-2-carboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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